Naldemedine

Catalog No.
S536619
CAS No.
916072-89-4
M.F
C32H34N4O6
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naldemedine

CAS Number

916072-89-4

Product Name

Naldemedine

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide

Molecular Formula

C32H34N4O6

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1

InChI Key

AXQACEQYCPKDMV-RZAWKFBISA-N

SMILES

Array

solubility

Slightly soluble

Synonyms

S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Symproic;

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Isomeric SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

The exact mass of the compound Naldemedine is 570.2478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) engineered with a large, hydrophilic side chain that increases its polar surface area to 141.18 Å2 [1]. This structural modification, combined with its status as a P-glycoprotein (P-gp) efflux transporter substrate, restricts its blood-brain barrier (BBB) penetration, ensuring strictly peripheral activity[2]. Unlike first-generation opioid antagonists, naldemedine exhibits high oral bioavailability (20–56%) and rapid absorption with a Tmax of approximately 0.75 hours [2], making it a superior baseline material for oral formulation development and peripheral receptor assays.

Substituting naldemedine with its parent compound, naltrexone, fundamentally compromises peripheral specificity, as naltrexone readily crosses the BBB and reverses central opioid analgesia [1]. Conversely, attempting to use methylnaltrexone as a peripherally restricted alternative introduces severe pharmacokinetic limitations; methylnaltrexone is a quaternary amine with near-zero intrinsic oral bioavailability, typically necessitating subcutaneous administration or complex formulation strategies [2]. Furthermore, compared to naloxegol, which acts as a competitive antagonist, naldemedine functions as a non-competitive antagonist with slower dissociation kinetics, offering distinct receptor occupancy profiles that cannot be replicated by PEGylated analogs[1].

Receptor Binding Affinity and Non-Competitive Kinetics

Naldemedine demonstrates potent affinity for the μ-opioid receptor with a Ki of 0.34 nM [2]. Crucially, Schild plot analyses reveal that naldemedine acts as a non-competitive antagonist with slower association and dissociation kinetics, whereas comparators like naloxegol and naloxone function as competitive antagonists [1]. This non-competitive profile ensures sustained peripheral receptor blockade even amidst fluctuating agonist concentrations.

Evidence Dimensionμ-opioid receptor antagonism mechanism and affinity
Target Compound DataKi = 0.34 nM; Non-competitive antagonism
Comparator Or BaselineNaloxegol / Naloxone (Competitive antagonism)
Quantified DifferenceDistinct kinetic profile (non-competitive vs. competitive) with sub-nanomolar affinity
ConditionsIn vitro recombinant human μ-opioid receptor assays

Procurement of naldemedine is essential for assays requiring sustained, non-competitive peripheral receptor blockade that resists displacement by high concentrations of opioid agonists.

Blood-Brain Barrier (BBB) Exclusion and Central Pharmacodynamics

The addition of the (2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl)acetamide side chain to the naltrexone scaffold increases naldemedine's polar surface area to 141.18 Å2 [2]. In vivo radiotracer studies demonstrate that at oral doses of 3 mg/kg, naldemedine achieves less than 6.2% receptor occupancy in the cerebral cortex and thalamus, whereas unmodified naltrexone achieves near-complete central receptor saturation and induces withdrawal [1].

Evidence DimensionCentral nervous system receptor occupancy
Target Compound Data<6.2% central receptor occupancy at 3 mg/kg
Comparator Or BaselineNaltrexone (high central penetration and occupancy)
Quantified Difference>90% reduction in central receptor binding compared to parent scaffold
ConditionsIn vivo [3H]-diprenorphine displacement assay in rats

This quantitative CNS exclusion makes naldemedine the mandatory choice for in vivo models where the preservation of centrally-mediated opioid analgesia is an absolute requirement.

Oral Bioavailability and Pharmacokinetic Efficiency

Naldemedine exhibits an absolute oral bioavailability of 20% to 56% and achieves peak plasma concentrations (Tmax) in approximately 0.75 hours when administered as an unformulated or standard solid dose [1]. In stark contrast, the quaternary ammonium PAMORA methylnaltrexone possesses extremely poor intrinsic oral bioavailability, requiring either subcutaneous injection or highly specialized formulations to achieve systemic exposure [2].

Evidence DimensionAbsolute oral bioavailability
Target Compound Data20–56% oral bioavailability
Comparator Or BaselineMethylnaltrexone (<1% typical oral bioavailability without specialized formulation)
Quantified Difference>20-fold increase in intrinsic oral absorption efficiency
ConditionsIn vivo pharmacokinetic profiling (oral administration)

Buyers developing oral solid dosage forms or conducting high-throughput oral in vivo screens should prioritize naldemedine to avoid the formulation complexities associated with quaternary amines.

Aqueous Solubility and Processability

Naldemedine is non-hygroscopic and maintains high aqueous solubility across physiological pH ranges, achieving dissolved concentrations of >0.42 mg/mL at pH 7.5 [1]. This exceeds the concentration required for standard therapeutic or assay doses (e.g., 0.0008 mg/mL) by orders of magnitude, providing a distinct handling advantage over highly lipophilic central opioids that require co-solvents [1].

Evidence DimensionAqueous solubility at physiological pH
Target Compound Data>0.42 mg/mL at pH 7.5
Comparator Or BaselineHighly lipophilic central opioids (requiring acidic or co-solvent systems)
Quantified Difference>500-fold excess solubility relative to standard assay concentration requirements
ConditionsAqueous buffer solubility assay at pH 7.5

High intrinsic water solubility and non-hygroscopicity simplify formulation workflows, ensuring reproducible dosing in both in vitro assays and scalable manufacturing.

Peripheral Opioid Receptor Pharmacological Screening

Due to its sub-nanomolar affinity (Ki = 0.34 nM) and proven non-competitive binding kinetics, naldemedine is the optimal baseline antagonist for in vitro and in vivo assays targeting the enteric nervous system [1]. It allows researchers to isolate peripheral μ-opioid receptor activity without the competitive displacement issues seen with naloxegol.

Oral PAMORA Formulation Development

Leveraging its 20–56% intrinsic oral bioavailability and high aqueous solubility (>0.42 mg/mL at pH 7.5), naldemedine is highly suited for the development of novel oral solid dosage forms [2]. It eliminates the need for the complex ion-pairing or lipid-based delivery systems required by quaternary amines like methylnaltrexone.

Blood-Brain Barrier and P-glycoprotein Efflux Modeling

Because its CNS exclusion is driven by both a high polar surface area (141.18 Å2) and active P-glycoprotein (P-gp) efflux, naldemedine serves as an excellent validated substrate for studying drug-drug interactions at the BBB [2], particularly in models evaluating CYP3A4 and P-gp co-inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

570.24783482 Da

Monoisotopic Mass

570.24783482 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

03KSI6WLXH

Drug Indication

For the treatment of opioid-induced constipation.
FDA Label
Rizmoic is indicated for the treatment of opioid-induced constipation (OIC) in adult patients who have previously been treated with a laxative.
Treatment of opioid-induced constipation (OIC)

Livertox Summary

Naldemedine is a peripherally acting opioid antagonist which is used to treat constipation caused by chronic opioid use. Naldemedine has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Gastrointestinal Agents; Opioid Antagonists

Mechanism of Action

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect.

Absorption Distribution and Excretion

Tmax is 0.75 h. Administration with a high-fat meal reduces Cmax by 35% and increases Tmax to 2.5 h.
57% of naldemedine is excreted in the urine with 16-18% as the parent compound and 35% is excreted in the feces.
The apparent volume of disribution during the terminal phase is 155 L

Metabolism Metabolites

Naldemedine is mainly metabolized to nor-naldemedine by CYP3A. Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3. Both metabolites are acitive but less potent than naldemedine. The relative exposures of these metabolites are 9-13% and <3% for nor-naldemedine and naldemedine-3-glucuronide respectively. Naldemedine is also cleaved in the intestine to form benzamidine and naldemedine carboxylic acid.

Wikipedia

Naldemedine

FDA Medication Guides

Symproic
Naldemedine Tosylate
TABLET;ORAL
BDSI
01/24/2018

Biological Half Life

The terminal elimination half life is 11 h.

Use Classification

Human drugs -> Drugs for constipation, Peripheral opioid receptor antagonists -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548373/ PubMed PMID: 31643694.
2: Ishii K, Yamashita H, Yamaguchi M, Komatsu Y, Ryu E, Morishita S, Matsuo K, Kamada M, Ikeda T, Ashizawa K, Hara T. Naldemedine-induced Opioid Withdrawal Syndrome in a Patient with Breast Cancer without Brain Metastasis: A Case Report. Intern Med. 2019 Sep 18. doi: 10.2169/internalmedicine.3098-19. [Epub ahead of print] PubMed PMID: 31534081.
3: Osaka I, Ishiki H, Yokota T, Tada Y, Sato H, Okamoto M, Satomi E. Safety and efficacy of naldemedine in cancer patients with opioid-induced constipation: a pooled, subgroup analysis of two randomised controlled studies. ESMO Open. 2019 Jul 31;4(4):e000527. doi: 10.1136/esmoopen-2019-000527. eCollection 2019. PubMed PMID: 31423335; PubMed Central PMCID: PMC6677965.
4: Blair HA. Naldemedine: A Review in Opioid-Induced Constipation. Drugs. 2019 Jul;79(11):1241-1247. doi: 10.1007/s40265-019-01160-7. Review. PubMed PMID: 31267482.
5: Sato J, Tanaka R, Ishikawa H, Suzuki T, Shino M. A preliminary study of the effect of naldemedine tosylate on opioid-induced nausea and vomiting. Support Care Cancer. 2019 Jun 11. doi: 10.1007/s00520-019-04884-0. [Epub ahead of print] PubMed PMID: 31183560.
6: Wild J, Yamada T, Arjona Ferreira JC, Hale M. Onset of action of naldemedine in the treatment of opioid-induced constipation in patients with chronic noncancer pain: results from 2 randomized, placebo-controlled, phase 3 trials. Pain. 2019 Oct;160(10):2358-2364. doi: 10.1097/j.pain.0000000000001629. PubMed PMID: 31145214; PubMed Central PMCID: PMC6756260.
7: Fukumura K, Yamada T, Yokota T, Kawasaki A. The Influence of Renal or Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of Naldemedine. Clin Pharmacol Drug Dev. 2019 Apr 12. doi: 10.1002/cpdd.690. [Epub ahead of print] PubMed PMID: 30977959.
8: Esmadi M, Ahmad D, Hewlett A. Efficacy of naldemedine for the treatment of opioid-induced constipation: A meta-analysis. J Gastrointestin Liver Dis. 2019 Mar;28(1):41-46. doi: 10.15403/jgld.2014.1121.281.any. PubMed PMID: 30851171.
9: Kanemasa T, Koike K, Arai T, Ono H, Horita N, Chiba H, Nakamura A, Morioka Y, Kihara T, Hasegawa M. Pharmacologic effects of naldemedine, a peripherally acting μ-opioid receptor antagonist, in in vitro and in vivo models of opioid-induced constipation. Neurogastroenterol Motil. 2019 May;31(5):e13563. doi: 10.1111/nmo.13563. Epub 2019 Feb 28. PubMed PMID: 30821019; PubMed Central PMCID: PMC6850587.
10: Watari R, Matsuda A, Ohnishi S, Hasegawa H. Minimal contribution of P-gp on the low brain distribution of naldemedine, a peripherally acting μ-opioid receptor antagonist. Drug Metab Pharmacokinet. 2019 Apr;34(2):126-133. doi: 10.1016/j.dmpk.2018.12.002. Epub 2018 Dec 23. PubMed PMID: 30770183.
11: Song X, Wang D, Qu X, Dong N, Teng S. A meta-analysis of naldemedine for the treatment of opioid-induced constipation. Expert Rev Clin Pharmacol. 2019 Feb;12(2):121-128. doi: 10.1080/17512433.2019.1570845. Epub 2019 Jan 24. Review. PubMed PMID: 30652502.
12: Saito Y, Yokota T, Arai M, Tada Y, Sumitani M. Naldemedine in Japanese patients with opioid-induced constipation and chronic noncancer pain: open-label Phase III studies. J Pain Res. 2018 Dec 24;12:127-138. doi: 10.2147/JPR.S175900. eCollection 2019. PubMed PMID: 30613161; PubMed Central PMCID: PMC6307491.
13: Inagaki M, Kume M, Tamura Y, Hara S, Goto Y, Haga N, Hasegawa T, Nakamura T, Koike K, Oonishi S, Kanemasa T, Kai H. Discovery of naldemedine: A potent and orally available opioid receptor antagonist for treatment of opioid-induced adverse effects. Bioorg Med Chem Lett. 2019 Jan 1;29(1):73-77. doi: 10.1016/j.bmcl.2018.11.007. Epub 2018 Nov 7. PubMed PMID: 30446313.
14: Ohnishi S, Fukumura K, Kubota R, Wajima T. Absorption, distribution, metabolism, and excretion of radiolabeled naldemedine in healthy subjects. Xenobiotica. 2019 Sep;49(9):1044-1053. doi: 10.1080/00498254.2018.1536815. Epub 2019 Jan 4. PubMed PMID: 30351180.
15: Kubota R, Fukumura K, Wajima T. Population Pharmacokinetics and Exposure-Response Relationships of Naldemedine. Pharm Res. 2018 Oct 2;35(11):225. doi: 10.1007/s11095-018-2501-7. PubMed PMID: 30280262; PubMed Central PMCID: PMC6182381.
16: Hu K, Bridgeman MB. Naldemedine (Symproic) for the Treatment Of Opioid-Induced Constipation. P T. 2018 Oct;43(10):601-627. PubMed PMID: 30271103; PubMed Central PMCID: PMC6152697.
17: Shikada Y, Emi Y, Kometani T, Ochiai T, Fujii M, Noda Y, Kajiwara M, Ikeda M, Asonuma S, Mori M. [A New Twist on the Administration of Naldemedine for Opioid-Induced Constipation in an Outpatient]. Gan To Kagaku Ryoho. 2018 Jul;45(7):1075-1079. Japanese. PubMed PMID: 30042276.
18: Katakami N, Harada T, Murata T, Shinozaki K, Tsutsumi M, Yokota T, Arai M, Tada Y, Narabayashi M, Boku N. Randomized phase 3 and extension studies: Efficacy and impacts on quality of life of naldemedine in subjects with opioid-induced constipation and cancer. Ann Oncol. 2018 Apr 18. doi: 10.1093/annonc/mdy118. [Epub ahead of print] PubMed PMID: 29912271; PubMed Central PMCID: PMC6005145.
19: Webster LR, Nalamachu S, Morlion B, Reddy J, Baba Y, Yamada T, Arjona Ferreira JC. Long-term use of naldemedine in the treatment of opioid-induced constipation in patients with chronic noncancer pain: a randomized, double-blind, placebo-controlled phase 3 study. Pain. 2018 May;159(5):987-994. doi: 10.1097/j.pain.0000000000001174. PubMed PMID: 29419653; PubMed Central PMCID: PMC5916485.
20: Yagi Y, Kosugi K, Tanimoto T. Randomized Phase III and Extension Studies of Naldemedine in Patients With Opioid-Induced Constipation and Cancer. J Clin Oncol. 2018 Apr 1;36(10):1049-1050. doi: 10.1200/JCO.2017.76.9349. Epub 2018 Feb 6. PubMed PMID: 29406801.

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